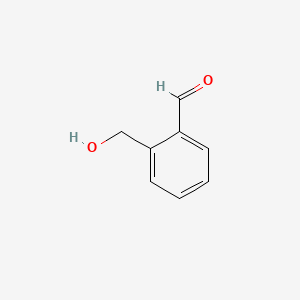

2-(Hydroxymethyl)benzaldehyde

Übersicht

Beschreibung

2-(Hydroxymethyl)benzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)benzaldehyde can be achieved through various methods. One such method is the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70 °C for 1.45 h .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)benzaldehyde consists of a benzene ring with a hydroxymethyl (-CH2OH) group and a formyl (-CHO) group attached to it . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Chemical Reactions Analysis

2-(Hydroxymethyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in the Baylis-Hillman reaction, a key step of which is the addition of an amine catalyst to the activated alkene to form a stabilized nucleophilic anion .Physical And Chemical Properties Analysis

2-(Hydroxymethyl)benzaldehyde has a density of 1.2±0.1 g/cm^3, a boiling point of 275.9±15.0 °C at 760 mmHg, and a flash point of 115.3±13.0 °C . It has a molar refractivity of 39.5±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 114.9±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis of α-(Hydroxymethyl)benzaldehyde Derivatives

The synthesis of α-(hydroxymethyl)benzaldehyde derivatives has been achieved through a Diels–Alder/retro-Diels–Alder process. This synthesis involves heating ynal with a diene, producing α-(silyloxymethyl)benzaldehyde by methylation, thioacetalization, and removal of the silyl protecting group. This process is significant in the formation of structurally complex molecules for chemical research (Morrison & Burnell, 2001).

Biomimetic Catalysis

2-Hydroxypropyl-β-cyclodextrin, immobilized on cellulose, acts as a biomimetic catalyst in mediating the synthesis of benzaldehyde in water. This process demonstrates the potential of biomimetic catalysts in synthesizing key chemical compounds with high substrate conversion and product selectivity, showcasing an eco-friendly approach in chemical synthesis (Yang & Ji, 2013).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. This enzyme's capability in asymmetric synthesis is important for preparing complex organic molecules, crucial in pharmaceutical and chemical research (Kühl et al., 2007).

Photocatalytic Oxidation Processes

Studies have investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using photocatalytic systems. This research is relevant for developing efficient methods for the production of benzaldehyde, a key industrial chemical, using environmentally friendly and sustainable processes (Marotta et al., 2011).

Catalytic Activity of Nanoparticles

Research on NiFe2O4 nanoparticles has revealed their effectiveness as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This study contributes to the understanding of nano-catalysts in chemical reactions, especially in the synthesis of important industrial chemicals (Iraqui et al., 2020).

Hydroxylation of Aromatic Aldehydes

A study on the hydroxylation of benzaldehydes by synthetic nonheme oxoiron(iv) complexes sheds light on the reactivity and mechanism of aromatic aldehyde hydroxylation. This research is significant for understanding the chemical transformations of aromatic compounds, which are fundamental in various industrial applications (Turcas et al., 2018).

Synthesis of Labeled Benzaldehydes

A methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation provides a route to functionalized formyl-deuterated, tritiated, and 14C labeled benzaldehydes. This is crucial for creating labeled compounds for research in medicinal chemistry and drug development (Boga et al., 2014).

Benzaldehyde Reduction Studies

Investigations into the reduction of benzaldehyde over alkaline earth metal oxide catalysts contribute to understanding the chemical reactions involved in the reduction process. This knowledge is vital for developing new catalytic methods for the production of chemicals like benzyl alcohol (Saadi et al., 2006).

Oxidative Properties of Catalysts

Research on the enhancement of oxidative properties of catalysts, such as mesoporous Ti-SBA-15 treated with chlorosulfonic acid, is significant for increasing the efficiency of chemical reactions like the conversion of benzyl alcohol to benzaldehyde (Sharma et al., 2012).

Bioproduction of Benzaldehyde

Studies on the bioproduction of benzaldehyde, such as by Pichia pastoris in a two-phase partitioning bioreactor, highlight the potential of biotechnological approaches in the production of valuable chemicals for the flavor industry (Craig & Daugulis, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHIUKSUZLPFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147770 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)benzaldehyde | |

CAS RN |

106799-57-9, 55479-94-2 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

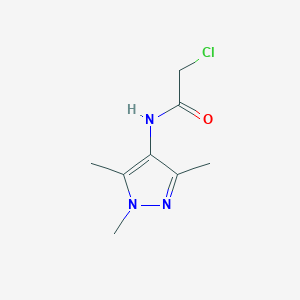

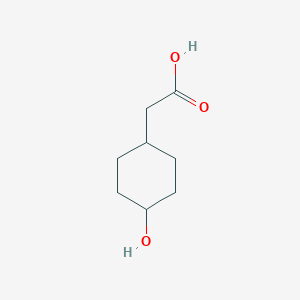

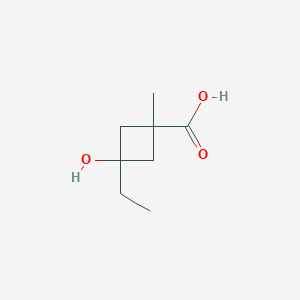

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)

![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)